Methyl octadeca-9,12-diynoate
CAS No.: 62439-44-5
Cat. No.: VC19449569
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62439-44-5 |
|---|---|
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | methyl octadeca-9,12-diynoate |
| Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-6,9,12-18H2,1-2H3 |
| Standard InChI Key | VATNVLNGBAFLPT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC#CCC#CCCCCCCCC(=O)OC |
Introduction
Chemical Identity and Nomenclature
Methyl octadeca-9,12-diynoate is systematically named according to IUPAC conventions as methyl octadeca-9,12-diynoate, reflecting the positions of its triple bonds. Alternative synonyms include methyl 9,12-octadecadiynoate and octadeca-9,12-diynoic acid methyl ester, which are frequently used in chemical databases and literature . The compound’s structure consists of an 18-carbon chain (octadeca-) with triple bonds at carbons 9 and 12, terminated by a methyl ester group.
Structural Characteristics
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Molecular Formula:
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Molecular Weight: 290.44 g/mol
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Exact Mass: 290.225 Da
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Topological Polar Surface Area (PSA): 26.3 Ų
The presence of two conjugated triple bonds introduces significant rigidity into the molecule, influencing its reactivity and physical properties. This structural feature differentiates it from dienoic esters like methyl octadeca-9,12-dienoate (CAS No. 2566-97-4), which contain double bonds instead .
Synthesis and Production Pathways
The synthesis of methyl octadeca-9,12-diynoate typically involves esterification of the corresponding diynoic acid (octadeca-9,12-diynoic acid) with methanol under acid- or base-catalyzed conditions. While detailed protocols for this specific compound are scarce, analogous methods for related diynoates provide insight into plausible synthetic routes.
Key Reaction Steps
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Alkyne Formation: Sequential dehydrohalogenation or elimination reactions to introduce triple bonds at positions 9 and 12.
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Esterification: Reaction of the diynoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) to yield the methyl ester.
Challenges in synthesis include controlling the regioselectivity of triple bond formation and minimizing side reactions such as over-reduction or polymerization. Advanced techniques like Sonogashira coupling may offer pathways to improve yield and purity, though these remain unexplored for methyl octadeca-9,12-diynoate specifically.
The compound’s high LogP value (4.87) suggests strong lipophilicity, making it suitable for applications requiring nonpolar solvents or lipid-based matrices . Its stability under ambient conditions remains unverified, though alkyne-containing compounds generally exhibit moderate thermal stability.
Challenges and Knowledge Gaps
Current understanding of methyl octadeca-9,12-diynoate is hindered by:
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Limited Experimental Data: Critical properties like melting/boiling points and spectral data (NMR, IR) are unreported .
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Synthetic Complexity: No optimized protocols for large-scale production exist, limiting practical applications.
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Biological Uncharacterization: Toxicity, pharmacokinetics, and metabolic pathways remain entirely unexplored.
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